Ethyl (2,4-dimethyloxazol-5-yl)carbamate
Description
Ethyl (2,4-dimethyloxazol-5-yl)carbamate is a carbamate derivative featuring a 2,4-dimethyloxazole ring substituted at the 5-position. Carbamates are organic compounds characterized by the functional group R-O-C(O)-N2, with diverse applications in pharmaceuticals, agrochemicals, and materials science. The 2,4-dimethyloxazolyl moiety may influence its physicochemical properties, such as solubility, bioavailability, and metabolic stability, compared to simpler carbamates like ethyl carbamate .
Synthetic methods for analogous carbamates often involve catalyst-free, aqueous ethanol-mediated reactions to couple heterocyclic amines (e.g., thiazole or oxazole derivatives) with carbamate precursors . For example, derivatives like 5-((2-aminothiazol-5-yl)(phenyl)carbamate are synthesized under mild conditions, yielding compounds with defined melting points (e.g., 206–208°C) and characterized via NMR and HRMS .
Properties
CAS No. |
132334-50-0 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl N-(2,4-dimethyl-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)10-7-5(2)9-6(3)13-7/h4H2,1-3H3,(H,10,11) |
InChI Key |
YNSAFEHXWGDMBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(N=C(O1)C)C |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(O1)C)C |
Synonyms |
Carbamic acid, (2,4-dimethyl-5-oxazolyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of Ethyl (2,4-dimethyloxazol-5-yl)carbamate include:
Toxicity and Metabolic Pathways
- Ethyl carbamate: Classified as a Group 2A carcinogen (IARC), it induces oxidative stress via ROS generation, activating detoxification pathways (e.g., gst-4 in C. elegans) . Metabolized by CYP2E1 to vinyl carbamate and DNA-reactive intermediates .
- Vinyl carbamate: A proximate carcinogen, it forms DNA adducts (e.g., 1,N<sup>6</sup>-ethenoadenosine) more efficiently than ethyl carbamate due to electrophilic epoxide intermediates .
Environmental and Industrial Presence
- Ethyl carbamate : Detected in fermented foods (e.g., soy sauce, wine) at 46–822 μg/L, exceeding safety thresholds in 48.7% of Chinese liquors .
- Vinyl carbamate: Not naturally occurring; synthesized for research on carcinogenesis .
Data Tables
Table 1: Comparative Toxicity Profiles
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